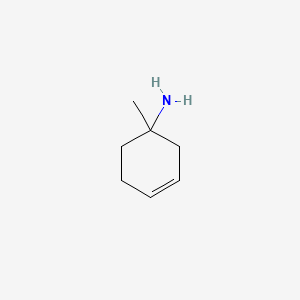

3-Cyclohexen-1-amine, 1-methyl-

Overview

Description

“3-Cyclohexen-1-amine, 1-methyl-” is a chemical compound with the molecular formula C7H13N . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .

Synthesis Analysis

The synthesis of cyclohexenones, which are related to “3-Cyclohexen-1-amine, 1-methyl-”, involves the use of allyl-palladium catalysis for a one-step α,β-dehydrogenation of ketones via their zinc enolates . The optimized protocol utilizes commercially available Zn (TMP) 2 as base and diethyl allyl phosphate as oxidant, operates under salt-free conditions, and tolerates a diverse scope of cycloalkanones .Molecular Structure Analysis

The molecular structure of “3-Cyclohexen-1-amine, 1-methyl-” is characterized by a cyclohexene ring with an amine group and a methyl group attached . The average mass of the molecule is 111.185 Da .Scientific Research Applications

Chemical Synthesis

“1-methylcyclohex-3-en-1-amine” is used as a raw material in the synthesis of various chemical compounds . It’s a versatile building block in modern chemistry .

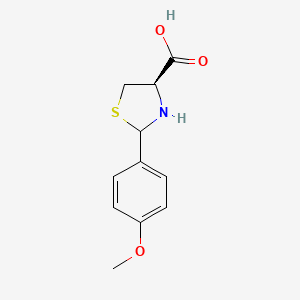

Drug Discovery

This compound is used in the field of drug discovery. It’s a key component in bioactive compounds , which are substances that have an effect on living organisms, tissues, or cells. These compounds can be used to develop new drugs and treatments.

Materials Chemistry

In materials chemistry, “1-methylcyclohex-3-en-1-amine” finds applications as a versatile tool . It can be used in the synthesis of new materials with unique properties.

Aminal Synthesis

“1-methylcyclohex-3-en-1-amine” is used in the synthesis of aminals . Aminals are characterized by a central carbon linking two nitrogen atoms and are versatile building blocks in modern chemistry .

Herbicidal Activities

Research has been conducted into the use of “1-methylcyclohex-3-en-1-amine” in the development of herbicides . This could lead to the creation of more effective and environmentally friendly weed control solutions.

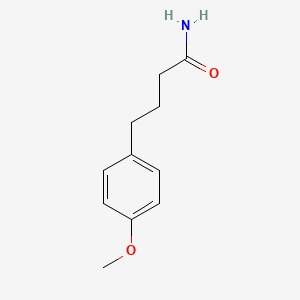

Antimicrobial Activity

“1-methylcyclohex-3-en-1-amine” has been used in the synthesis of amide derivatives, which have shown antimicrobial activity . This could potentially lead to the development of new antimicrobial agents.

Safety and Hazards

The safety data sheet for a related compound, 3-Methyl-2-cyclohexen-1-one, indicates that it is a highly flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

1-methylcyclohex-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(8)5-3-2-4-6-7/h2-3H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKYTEFUHURNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexen-1-amine, 1-methyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)

![11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B3117232.png)

![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)

![(4R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3117264.png)